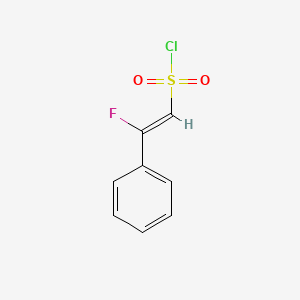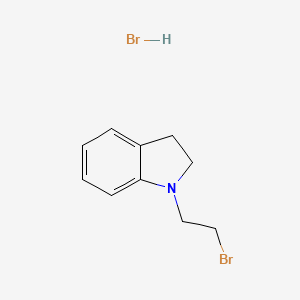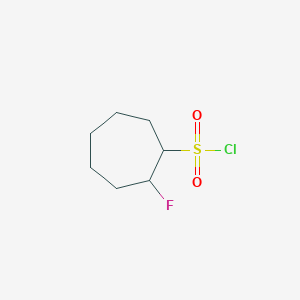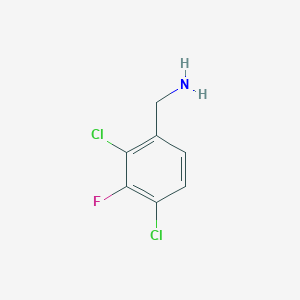![molecular formula C10H18N2O3S2 B1447506 Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine CAS No. 1445722-18-8](/img/structure/B1447506.png)
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which are a key component of EHPM, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve condensation reactions with different substrates to produce a variety of thiophene derivatives .Molecular Structure Analysis
The molecular structure of EHPM includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is part of what gives EHPM its unique properties and potential for various applications .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Applications
Thiophene derivatives, such as Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine, have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially inhibiting cancer cell growth. Research in this area focuses on synthesizing novel thiophene compounds and testing their efficacy against different cancer cell lines.
Material Science: Organic Semiconductors
In material science, thiophene-based molecules are prominent in the advancement of organic semiconductors . Their ability to conduct electricity while maintaining the flexibility of organic materials makes them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmacology: Anti-Inflammatory and Analgesic Effects
The pharmacological interest in thiophene derivatives includes their anti-inflammatory and analgesic effects . These compounds are being explored for the development of new drugs that can provide relief from pain and inflammation with fewer side effects compared to current medications.
Antimicrobial Agents
Thiophene derivatives exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents . Research in this field involves synthesizing thiophene compounds and assessing their effectiveness against various microbial strains.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They protect metals from corrosion, which is crucial in extending the life of metal components in various industries.
Neuropharmacology: Voltage-Gated Sodium Channel Blockers
Some thiophene derivatives act as voltage-gated sodium channel blockers . This application is particularly relevant in neuropharmacology, where such compounds can be used to treat conditions like epilepsy and chronic pain.
Anti-Atherosclerotic Agents
Research has also explored the use of thiophene derivatives as anti-atherosclerotic agents . These compounds may help prevent or treat atherosclerosis, a condition characterized by the hardening and narrowing of the arteries.
Organic Photovoltaics
Lastly, the unique electronic properties of thiophene derivatives make them suitable for use in organic photovoltaic cells . These cells are a type of solar cell that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules, for light absorption and charge transport to produce electricity from sunlight.
Propiedades
IUPAC Name |
3-[1-[[ethyl(methyl)sulfamoyl]amino]-2-hydroxypropan-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S2/c1-4-12(3)17(14,15)11-8-10(2,13)9-5-6-16-7-9/h5-7,11,13H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHWIMWERYFPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NCC(C)(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






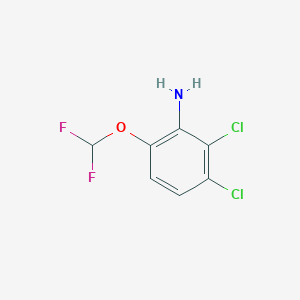
![2-[2-Bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447431.png)
![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)
